N,N-Diisopropyl-4-methoxybenzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in the development of a wide array of functional molecules. nih.govmdpi.comnih.gov The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of a compound's physical, chemical, and biological properties. nih.gov
N,N-Diisopropyl-4-methoxybenzamide distinguishes itself within this class through its specific substitution pattern: a methoxy (B1213986) group at the para-position of the benzene ring and two isopropyl groups on the nitrogen atom of the amide functionality. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. wikipedia.org The bulky diisopropylamino group significantly impacts the compound's steric and electronic properties, playing a crucial role in directing chemical reactions and influencing its interaction with biological targets.
Significance of this compound in Medicinal Chemistry and Organic Synthesis
The true significance of this compound in academic research lies in its utility as a tool in both medicinal chemistry and organic synthesis.
In medicinal chemistry , the benzamide core is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antiemetic, antipsychotic, and anti-cancer properties. nih.govgoogle.com The specific substituents on this compound can modulate its pharmacokinetic and pharmacodynamic profiles. While direct therapeutic applications of this specific compound are not widely documented in publicly available research, its structure serves as a valuable template for the design and synthesis of new potential drug candidates. nih.govnih.gov The exploration of derivatives of N,N-disubstituted benzamides continues to be an active area of research in the quest for novel therapeutic agents. nih.govmdpi.comnih.gov
In organic synthesis , the N,N-diisopropylbenzamide group is a powerful directed metalation group (DMG) . wikipedia.orgbaranlab.orgorganic-chemistry.org This functionality allows for the selective deprotonation of the aromatic ring at the ortho position by a strong base, such as an organolithium reagent. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgbaranlab.org This directed ortho-metalation (DoM) strategy is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex, polysubstituted aromatic compounds that are often precursors to natural products and pharmaceuticals. The steric bulk of the diisopropyl groups can play a key role in the stereochemical outcome of these reactions.
While a specific synthesis for this compound is not extensively detailed in readily available literature, a general and analogous method for the synthesis of N,N-diethyl-4-methoxybenzamide has been reported via a non-classical Mitsunobu reaction. molaid.com This reaction involves the treatment of 4-methoxybenzoic acid with diethylamine (B46881) in the presence of a phosphine (B1218219) and an azodicarboxylate. molaid.com A plausible synthetic route to this compound would involve the reaction of 4-methoxybenzoyl chloride (the acid chloride of 4-methoxybenzoic acid) with diisopropylamine (B44863). This is a standard method for amide formation. Another approach could involve the direct coupling of 4-methoxybenzoic acid with diisopropylamine using a suitable coupling agent. nih.gov
Detailed Research Findings
While comprehensive studies focusing solely on this compound are not abundant in the primary literature, its role as a synthetic intermediate can be inferred from research focused on the applications of directed metalation chemistry. For instance, the use of N,N-disubstituted benzamides as directed metalation groups is a well-established strategy for the synthesis of highly substituted aromatic compounds.
A study on the synthesis of N,N-diethylbenzamides demonstrated the feasibility of forming the amide bond from 4-methoxybenzoic acid. molaid.com Although this study used diethylamine, the principles can be extended to the use of diisopropylamine to form the target compound. The resulting this compound can then be subjected to ortho-lithiation followed by reaction with an electrophile to introduce a substituent at the position ortho to the amide group.
The crystal structure of a closely related compound, N,N-diisopropyl-4-methylbenzenesulfonamide, has been reported. nsf.gov While not a benzamide, this study provides insights into the solid-state conformation of molecules containing the N,N-diisopropylamino group attached to an aromatic ring, which can be relevant for understanding the steric environment around the amide bond in this compound.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound, primarily sourced from the PubChem database. nih.gov
| Property | Value |
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | 4-methoxy-N,N-di(propan-2-yl)benzamide |
| CAS Number | 79606-43-2 |
| Appearance | Solid (form) |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)OC |
| InChI | InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)12-6-8-13(17-5)9-7-12/h6-11H,1-5H3 |
| InChIKey | IZNMHGFRJFLYSK-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)12-6-8-13(17-5)9-7-12/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNMHGFRJFLYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877625 | |
| Record name | BENZAMIDE, 4-METHOXY-N,N-BIS(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79606-43-2 | |
| Record name | 4-Methoxy-N,N-bis(isopropyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079606432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 79606-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZAMIDE, 4-METHOXY-N,N-BIS(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diisopropyl-4-methoxybenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9CC95HW3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of N,n Diisopropyl 4 Methoxybenzamide
General Synthesis of N,N-Diisopropyl-4-methoxybenzamide
The construction of the amide bond in this compound can be achieved through several established synthetic strategies. These methods primarily involve the coupling of a carboxylic acid derivative with an amine.
Amidation Reactions involving Substituted Benzoyl Chlorides and Diisopropylamine (B44863) Derivatives
A direct and common method for the synthesis of this compound is the acylation of diisopropylamine with 4-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of the acid chloride. The steric hindrance from the two isopropyl groups on the amine can influence the reaction rate, often necessitating the use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrochloric acid byproduct and drive the reaction to completion.
The general reaction scheme is as follows:
4-methoxybenzoyl chloride reacts with diisopropylamine in the presence of a base to yield this compound and the hydrochloride salt of the base.
| Reactant | Role | Key Features |
| 4-methoxybenzoyl chloride | Acylating Agent | A derivative of 4-methoxybenzoic acid, activated for nucleophilic attack. |
| Diisopropylamine | Nucleophile | A secondary amine that provides the nitrogen and isopropyl groups for the amide. |
| Triethylamine/Pyridine | Base | Acts as an acid scavenger to neutralize the HCl produced during the reaction. |
Dehydration Reactions Utilizing Polymer-Supported Coupling Reagents
Modern synthetic methods often employ coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to first prepare an acid chloride. Polymer-supported coupling reagents are particularly advantageous as they simplify the purification process; the reagent-related byproducts are attached to the solid support and can be removed by simple filtration. For the synthesis of this compound from 4-methoxybenzoic acid and diisopropylamine, a polymer-supported carbodiimide (B86325) could be utilized. The mechanism is analogous to solution-phase carbodiimide coupling (e.g., with DCC), where the carboxylic acid is activated, followed by nucleophilic attack from the amine.
The use of such solid-phase reagents streamlines the workup, which is a significant advantage in library synthesis and process chemistry.
Mitsunobu Reaction Applications in Benzamide (B126) Synthesis
The Mitsunobu reaction is a powerful tool for the dehydrative coupling of an alcohol and a pronucleophile, which can include carboxylic acids for ester formation or, in relevant cases, acidic N-H compounds for C-N bond formation. nih.govnih.gov While not the most direct route for simple benzamides, it offers a versatile alternative, especially in complex molecule synthesis where mild conditions and stereochemical inversion (at a chiral alcohol) are required. nih.gov In a conceptual application to form the precursor bonds for a benzamide, one might envision coupling an appropriate alcohol with an amine derivative.
The reaction typically involves a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov These reagents activate the alcohol, making it susceptible to nucleophilic attack. nih.gov Although direct coupling of a carboxylic acid and an amine is more common via other methods, the principles of the Mitsunobu reaction are a cornerstone of modern organic synthesis for C-O and C-N bond formation. nih.gov Using polymer-supported triphenylphosphine can simplify the removal of the triphenylphosphine oxide byproduct. nih.gov
| Reagent | Function in Mitsunobu Reaction |
| Triphenylphosphine (PPh₃) | Oxygen activator (is oxidized to PPh₃=O) |
| Diethyl Azodicarboxylate (DEAD) | Proton acceptor and redox component |
| Pronucleophile (e.g., Carboxylic Acid) | Provides the acyl group |
| Alcohol | Provides the oxygen for esterification (or is the leaving group) |
Directed C-H Functionalization of this compound
The direct functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry. The amide group in this compound can act as a directing group, facilitating the selective modification of the aromatic ring.
Ruthenium(II)-Catalyzed Direct Arylation Reactions
Transition metal-catalyzed reactions have been developed to directly arylate C-H bonds ortho to a directing group. The N,N-diisopropylamide group can serve this directing function. Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for this transformation. mdpi.comresearchgate.net In a typical reaction, this compound would be reacted with an arylating agent, such as an aryl boronic acid or arylsilane, in the presence of the ruthenium catalyst and an appropriate oxidant or additive. mdpi.comresearchgate.net The amide's carbonyl oxygen coordinates to the ruthenium center, bringing the metal into close proximity to the ortho-C-H bonds of the benzamide ring and facilitating their cleavage and subsequent functionalization. This method allows for the synthesis of more complex, substituted benzamides from a simple precursor. nih.gov
| Component | Example | Role |
| Substrate | This compound | Contains the directing group and C-H bond to be functionalized. |
| Catalyst | [RuCl₂(p-cymene)]₂ | Facilitates C-H activation and C-C bond formation. |
| Arylating Agent | Phenylboronic acid, Arylsilane | Source of the aryl group to be installed. |
| Additive/Oxidant | AgSbF₆, CuF₂ | Often required to regenerate the active catalyst. |
Catalyzed C-H Cyanation of this compound
Similar to arylation, the direct cyanation of C-H bonds offers a streamlined approach to synthesizing aromatic nitriles. Research has demonstrated that ruthenium(II) catalysts can effectively mediate the ortho-cyanation of benzamides. nih.gov The N,N-diisopropylamide group in the target molecule can direct a ruthenium catalyst to selectively introduce a cyano group at the C-H bond adjacent to the amide substituent. This transformation typically employs a cyanating agent, and the reaction proceeds with high regioselectivity due to the directing effect of the amide. researchgate.netcapes.gov.br This method provides a powerful tool for the late-stage functionalization of benzamide derivatives, enabling access to compounds with valuable nitrile functionalities. d-nb.info
Annulation Reactions Involving Benzamide Derivatives
Annulation reactions are fundamental in constructing cyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and functional materials. Benzamides, in general, are versatile substrates for such transformations, often proceeding via transition-metal-catalyzed C-H activation.
Rhodium-catalyzed oxidative annulation of benzamides with alkynes is a well-established method for synthesizing isoquinolone derivatives. nih.gov This reaction typically involves the C-H activation at the ortho-position of the benzamide, directed by the amide group, followed by alkyne insertion and cyclization. nih.gov While this methodology is effective for a range of N-substituted benzamides, specific studies detailing the use of this compound in this particular transformation are not extensively documented in the surveyed literature. The reaction with an ortho-methoxy benzamide, for instance, has been shown to favor the formation of an isocoumarin (B1212949) product over the expected isoquinolone, suggesting that the electronic nature of substituents can significantly influence the reaction's chemoselectivity. nih.gov
Similarly, copper-catalyzed tandem reactions have been developed for the synthesis of quinazolin-4(3H)-ones from benzamide derivatives. rsc.org These methods provide an efficient route to complex polycyclic molecules from readily available starting materials. rsc.org The protocols often utilize a directing group strategy to facilitate the necessary C-H amination and subsequent cyclization. rsc.org However, direct application of these specific copper-catalyzed annulation methods to this compound has not been explicitly reported.
The table below illustrates the general scope of rhodium-catalyzed isoquinolone synthesis from various benzamides, highlighting the versatility of the reaction, although not including the specific title compound.
Table 1: Examples of Rhodium-Catalyzed Annulation of Benzamides with Alkynes
| Benzamide Reactant | Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzamide | 3-Hexyne | [RhCpCl2]2, AgSbF6 | 3,4-Diethyl-1(2H)-isoquinolone | 95 | nih.gov |
| 4-Methylbenzamide | 3-Hexyne | [RhCpCl2]2, AgSbF6 | 6-Methyl-3,4-diethyl-1(2H)-isoquinolone | 88 | nih.gov |
| 4-Fluorobenzamide | Diphenylacetylene | [RhCpCl2]2, AgSbF6 | 6-Fluoro-3,4-diphenyl-1(2H)-isoquinolone | 85 | nih.gov |
Derivatization Strategies for this compound
The functionalization of this compound is crucial for creating analogs with tailored properties. The inherent chemical features of the molecule, particularly the potent directing group and the activated aromatic ring, allow for specific and controlled modifications.
A primary strategy for functionalizing this compound is through Directed ortho-Metalation (DoM) . The N,N-diisopropylamide group is a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring exclusively at the ortho-position by strong organolithium bases like t-BuLi. wikipedia.orgbaranlab.org This regioselectivity arises from the coordination of the lithium base to the Lewis basic amide oxygen, positioning the base to abstract a nearby ortho-proton. wikipedia.org
The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the C-2 position. Research has demonstrated this principle by successfully preparing 2-deuterio-N,N-diisopropyl-4-methoxybenzamide through the quenching of the lithiated intermediate with deuterated methanol (B129727) (CD3OD). rsc.org This experiment serves as a proof of concept for the introduction of other electrophiles, which would lead to a diverse range of functionalized analogs. rsc.org
The general scheme for this functionalization is presented below:
Scheme 1: Directed ortho-Metalation and Functionalization of this compound
(Image depicting the ortho-lithiation of this compound and subsequent reaction with an electrophile)
Table 2: Functionalization of this compound via Directed ortho-Metalation
| Reactant | Base | Electrophile (E+) | Product | Yield | Reference |
|---|
This DoM strategy provides a reliable and regioselective route to synthesize a library of C-2 substituted analogs of this compound, which can be used to explore structure-activity relationships in various chemical and biological contexts.
Molecular hybridization is a prominent strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule to create hybrid structures with potentially enhanced or synergistic activities. Benzamide scaffolds are frequently used as one of the components in such hybrids. researchgate.net
General approaches to creating benzamide hybrids include linking the benzamide core to other biologically active heterocycles, such as benzimidazoles or sulphonamides, through various chemical linkers. researchgate.netnih.gov These strategies aim to develop multi-target agents or to improve the pharmacological profile of known active compounds. For instance, benzimidazole-based hybrid molecules have been designed by integrating the benzimidazole (B57391) scaffold with other pharmacophores to target various enzymes. researchgate.net
While these hybridization strategies are well-documented for the broader class of benzamides and related carboxylic acid derivatives, specific examples that utilize this compound as the starting precursor for creating complex hybrid structures are not explicitly detailed in the reviewed scientific literature. Nevertheless, the functionalized analogs prepared via DoM (as described in 2.4.1) could serve as key intermediates for subsequent coupling reactions to build such hybrid molecules.
Spectroscopic Characterization Techniques for N,n Diisopropyl 4 Methoxybenzamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, precise information about the chemical environment, connectivity, and stereochemistry of a compound can be ascertained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons.
For N,N-Diisopropyl-4-methoxybenzamide, the ¹H NMR spectrum can be predicted based on the analysis of its structural components and comparison with closely related analogs. The aromatic protons on the 4-methoxybenzoyl group typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their coupling to each other. The methoxy (B1213986) group (-OCH₃) gives rise to a characteristic singlet, usually found at approximately 3.8 parts per million (ppm).
The N,N-diisopropyl groups present a more complex pattern. Due to hindered rotation around the amide C-N bond, the two isopropyl groups can be chemically non-equivalent, leading to separate signals for each. Within each isopropyl group, the methine proton (-CH) will appear as a multiplet (a septet if coupling to six equivalent methyl protons is resolved) and the methyl protons (-CH₃) will appear as a doublet. Data from the closely related N,N-Diisopropyl-benzamide can be used to estimate the chemical shifts for these isopropyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Measured Data for its Analogs
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Isopropyl Methine (-CH) (ppm) | Isopropyl Methyl (-CH₃) (ppm) | Other Signals (ppm) | Reference |
| This compound (Predicted) | ~7.3 (d), ~6.9 (d) | ~3.8 (s) | ~3.5-4.0 (m) | ~1.2-1.5 (d) | ||
| N-benzyl-4-methoxybenzamide | 7.76 (d, 2H), 7.36-7.37 (m, 3H), 7.28-7.30 (m, 2H), 6.96 (d, 2H) | 3.87 (s, 3H) | 4.82 (s, 2H, Benzylic CH₂), 6.42 (s, 1H, NH) | rsc.org | ||
| 4-methoxy-N-propylbenzamide | 7.72 (d, 2H), 6.87 (d, 2H) | 3.81 (s, 3H) | 3.37-3.41 (m, 2H, CH₂), 1.40-1.56 (m, 2H, CH₂), 0.90-0.94 (m, 3H, Me), 6.31 (s, 1H, NH) | rsc.org | ||
| N-isopropyl-4-methoxybenzamide | scielo.br |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the amide group is expected to resonate at a significantly downfield position, typically in the range of 165-175 ppm. The aromatic carbons will produce a series of signals in the 110-160 ppm region. The carbon attached to the methoxy group will be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atom. The methoxy carbon itself will appear around 55 ppm. The methine and methyl carbons of the isopropyl groups will have characteristic signals in the aliphatic region of the spectrum. The PubChem database indicates the availability of ¹³C NMR data for this compound. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Measured Data for an Analog
| Compound | Carbonyl (C=O) (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Isopropyl Methine (ppm) | Isopropyl Methyl (ppm) | Reference |
| This compound (Predicted) | ~170 | ~113, ~128, ~130, ~160 | ~55 | ~47 | ~20 | |
| N-isopropyl-4-methoxybenzamide | scielo.br | |||||
| 3-Amino-4-methoxybenzamide | researchgate.net |
Advanced NMR Techniques for Structural Elucidation
For complex molecules or to resolve ambiguities in spectral assignments, advanced 2D NMR techniques are invaluable. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons in the molecular structure. For this compound, COSY would clearly show the correlation between the methine and methyl protons of the isopropyl groups and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in definitively assigning the ¹³C signals based on the known ¹H assignments. For instance, the proton signal for the methoxy group would correlate with the corresponding methoxy carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer significant structural details.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint."
For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the isopropyl groups. A prominent fragment would be the 4-methoxybenzoyl cation. While specific fragmentation data for the target compound was not found, analysis of related compounds can provide insights into expected fragmentation pathways. rsc.org PubChem does indicate the availability of GC-MS data for this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. bioanalysis-zone.comresearchgate.netrsc.orgbioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, as the exact masses of atoms are not integers. The PubChem entry for this compound lists its exact mass as 235.157228913 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₁₄H₂₁NO₂. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules, including benzamide (B126) derivatives. creative-proteomics.com This method allows for the generation of gas-phase ions from a liquid solution, typically resulting in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation. creative-proteomics.comresearchgate.net The resulting mass-to-charge ratio (m/z) provides a highly accurate determination of the molecular weight of the analyte. creative-proteomics.com
In the context of N,N-disubstituted benzamides, ESI-MS is a powerful tool for confirming the identity of synthesized compounds and for analyzing complex mixtures. For instance, in the analysis of various drug molecules, including those with nitrogen-containing structures, ESI-MS in the positive ion mode primarily yields [M+H]+ ions. researchgate.net This technique has been successfully applied to the analysis of related compounds, such as benzodiazepines, where it allows for both detection and quantification. nih.gov
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For N-phosphoryl dipeptide methyl esters, a systematic study of fragmentation patterns using ESI-MS/MS revealed that alkali metal ions can act as a fixed charge site, leading to specific fragmentation pathways. nih.gov While direct ESI-MS data for this compound is not extensively detailed in the provided results, the principles of the technique and its application to analogous structures suggest its utility in confirming the compound's molecular weight of 235.32 g/mol . nih.govsigmaaldrich.com
A study on N-ethyl-4-methoxybenzamide, an analog of the title compound, using LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) mass spectrometry in the positive ion mode showed a precursor ion [M+H]+ at m/z 180.1019. ufz.de Another analog, N,N-Diethyl-4-methoxybenzamide, analyzed by LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight) mass spectrometry, exhibited a precursor ion [M+H]+. ufz.de These examples highlight the applicability of ESI-MS for the characterization of N,N-disubstituted 4-methoxybenzamides.
Table 1: ESI-MS Data for this compound Analogs
| Compound | Ionization Mode | Precursor Ion | m/z | Reference |
| N-ethyl-4-methoxybenzamide | ESI Positive | [M+H]+ | 180.1019 | ufz.de |
| N,N-Diethyl-4-methoxybenzamide | ESI Positive | [M+H]+ | --- | ufz.de |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, several characteristic absorption bands are expected.
A key feature in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration, known as the Amide I band. spcmc.ac.in For tertiary amides like this compound, this band typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.com The position of this band can be influenced by factors such as conjugation. spectroscopyonline.com The aromatic ring in this compound is conjugated with the carbonyl group, which tends to lower the stretching frequency.
Another important region in the IR spectrum is the C-N stretching vibration. Aromatic tertiary amines, and by extension aromatic tertiary amides, exhibit C-N stretching absorptions in the region of 1360-1310 cm⁻¹. spcmc.ac.in The presence of the methoxy group (-OCH₃) would also give rise to characteristic C-O stretching bands.
While a specific IR spectrum for this compound is available, detailed peak assignments are not always provided in general databases. nih.gov However, by examining the spectra of related compounds, we can infer the expected absorptions. For example, the IR spectrum of benzamide shows a C=O stretch at approximately 1656 cm⁻¹. spcmc.ac.in The spectrum of 4-methoxybenzaldehyde, a related aromatic compound, would show characteristic aromatic C-H and C=C stretching vibrations, as well as the C-O stretching from the methoxy group. nist.gov The IR spectrum of N,N-diisopropylbenzamide, a close analog, would provide a strong comparative basis for the C=O and C-N stretching frequencies. nist.gov
Table 2: General IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| C=O (Amide I) | Stretch | 1680-1630 | spectroscopyonline.com |
| C-N (Aromatic Tertiary Amide) | Stretch | 1360-1310 | spcmc.ac.in |
| C-O (Aryl Ether) | Stretch | ~1250 | spcmc.ac.in |
| C-H (Aromatic) | Stretch | ~3000-3100 | wpmucdn.com |
| C-H (Aliphatic) | Stretch | ~2850-3000 | wpmucdn.com |
Chromatographic Techniques for Purity and Isolation
Flash Column Chromatography
Flash column chromatography is a widely used purification technique in organic synthesis, prized for its speed and efficiency in separating compounds from a mixture. orgsyn.orgyoutube.com The principle relies on the differential partitioning of components between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an eluting solvent or solvent mixture). orgsyn.org
For the purification of this compound and its analogs, flash column chromatography is an effective method. The choice of solvent system is critical for achieving good separation. rochester.edu A common approach is to use a binary solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rochester.edupku.edu.cn The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.
In the synthesis of related amide compounds, flash column chromatography on silica gel is frequently employed for purification. pku.edu.cnrsc.org For instance, the purification of various amide products has been successfully achieved using gradients of ethyl acetate in pentane (B18724) or ethyl acetate in dichloromethane. rsc.org For basic compounds like amines, which can interact strongly with the acidic silica gel, it is sometimes beneficial to add a small amount of a competing base like triethylamine (B128534) to the eluent to improve the separation. rochester.edubiotage.com
The progress of the separation is typically monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure desired compound. youtube.compku.edu.cn
Table 3: Typical Solvent Systems for Flash Column Chromatography of Amides
| Solvent System | Polarity | Application Notes | Reference |
| Ethyl Acetate/Hexane | Variable | Standard for many organic compounds. | rochester.edu |
| Dichloromethane/Methanol (B129727) | High | Suitable for more polar compounds. | rochester.edu |
| Ethyl Acetate/Dichloromethane with Triethylamine | Variable | Useful for basic compounds to prevent tailing. | rsc.org |
| Petroleum Ether/Ethyl Acetate | Variable | Common system for a range of polarities. | pku.edu.cn |
Thin Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is an essential analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. researchgate.net It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent material coated on a plate. researchgate.net
For this compound and its analogs, TLC is an indispensable tool. A small spot of the sample is applied to the TLC plate, which is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.
In the analysis of benzamide derivatives, TLC has been used to separate and identify various related compounds. nih.gov For example, a study on the analysis of benzamide derivative neuroleptics utilized TLC for their identification in biological fluids. nih.gov The choice of the mobile phase is crucial for effective separation. For instance, a mobile phase of toluene:acetone:methanol:ammonia has been used for the separation of antipyrine (B355649) and benzocaine (B179285) HCl. rsc.org The visualization of the separated spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using staining reagents. rsc.org
Table 4: Example TLC Data for Related Compounds
| Compound | Mobile Phase | Rf Value | Reference |
| Omeprazole | Toluene:Ethyl Acetate:Methanol:Glacial Acetic Acid (2.0:6.0:0.5:0.1) | 0.38 ± 0.02 | researchgate.net |
| Aspirin | Toluene:Ethyl Acetate:Methanol:Glacial Acetic Acid (2.0:6.0:0.5:0.1) | 0.69 ± 0.01 | researchgate.net |
| 4-methoxy-2-nitroaniline | Methanol:n-hexane:ethyl acetate (0.5:5:5.5) | 0.89 ± 0.02 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and the quantification of specific compounds. nih.gov
In the analysis of this compound and its analogs, LC-MS can provide both retention time data from the LC separation and molecular weight and structural information from the MS detection. The LC component separates the compounds in a mixture based on their interactions with the stationary and mobile phases. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of moderately polar compounds like benzamides. researchgate.net
The MS component then ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio. ESI is a common ionization source used in LC-MS for the analysis of polar molecules. researchgate.net LC-MS methods have been developed for the analysis of a wide range of compounds, including various drug molecules and their metabolites. nih.govqub.ac.uk For instance, LC-MS/MS methods have been established for the determination of quaternary ammonium (B1175870) compounds, including benzalkonium derivatives, in human serum and urine. nih.gov The use of derivatization agents can sometimes be employed to enhance the signal in LC-ESI-MS analysis of certain compounds. researchgate.net
While a specific LC-MS method for this compound is not detailed in the provided search results, the general applicability of the technique to related amides and other organic molecules is well-established. researchgate.netnih.gov
Computational Chemistry and in Silico Modeling of N,n Diisopropyl 4 Methoxybenzamide
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of N,N-Diisopropyl-4-methoxybenzamide, docking studies are instrumental in identifying potential biological targets and elucidating the binding modes of the ligand within the receptor's active site. mdpi.comnih.gov The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, followed by a conformational search to find the optimal binding pose. youtube.com
Once a docking pose is generated, a detailed analysis of the interactions between this compound and the target protein is performed. This analysis identifies the key molecular forces that stabilize the complex. These interactions are crucial for understanding the basis of molecular recognition and affinity.
Key interactions typically analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand, such as the isopropyl and phenyl groups, and hydrophobic residues in the protein's binding pocket.
π-π Stacking: Potential interactions involving the aromatic ring of the methoxybenzamide moiety and aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. nih.gov
A hypothetical interaction profile for this compound with a target protein is summarized below.
| Interaction Type | Ligand Group Involved | Protein Residue Example | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | Serine (SER) 654 | 2.9 |
| Hydrophobic | Isopropyl Groups | Isoleucine (ILE) 651 | 3.8 |
| Hydrophobic | Methoxy (B1213986) Phenyl Ring | Proline (PRO) 655 | 4.1 |
| π-π Stacking | Methoxy Phenyl Ring | Tryptophan (TRP) 945 | 4.5 |
This table represents exemplary data that could be generated from a ligand-protein interaction analysis.
Molecular docking programs employ scoring functions to estimate the binding affinity between the ligand and the protein. chemrxiv.org This score, often expressed in units of energy (e.g., kcal/mol), provides a prediction of the strength of the interaction. researchgate.net Lower (more negative) scores generally indicate a more favorable binding affinity. These predictions are valuable for ranking potential compounds in virtual screening campaigns and prioritizing them for experimental testing. nih.gov
Different docking software uses various scoring functions, leading to a range of predicted affinities. It is common practice to use multiple programs to build confidence in the predictions.
| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| AutoDock Vina | -8.5 | SER654, ILE651, TRP945 |
| CDOCKER | -13.8 | PRO655, SER658, ASN907 |
| LibDock | 120 (LibDock Score) | ILE625, TYR659, ALA973 |
This table shows hypothetical binding affinity predictions from different docking software. Note that scoring scales (e.g., LibDock) can differ.
Molecular Dynamics (MD) Simulations of Compound-Target Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the compound-target complex over time. rsc.org MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex evolves. mdpi.com For compounds containing flexible groups like N-isopropyl, MD simulations are particularly useful for exploring their conformational behavior within the binding site. nih.govresearchgate.net
Analysis of MD trajectories can reveal:
The stability of key ligand-protein interactions (e.g., hydrogen bonds) over time.
The flexibility and movement of different parts of the protein and the ligand.
The role of solvent molecules in mediating the interaction.
Calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of this compound. northwestern.edu These methods provide detailed information about the molecule's properties at the atomic level. nih.gov
Key parameters calculated include:
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding electronic transitions and reactivity. The energy gap between them indicates the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
Atomic Charges: Calculation of the partial charge on each atom, which can influence intermolecular interactions.
| Quantum Chemical Property | Calculated Value (Exemplary) | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity |
This table contains exemplary data from quantum chemical calculations.
Computational Predictions for Reactivity and Selectivity in Organic Reactions
Computational methods are employed to predict the reactivity and selectivity of this compound in various organic reactions. By modeling reaction pathways and calculating the energies of reactants, transition states, and products, chemists can gain a deeper understanding of reaction mechanisms. escholarship.org Techniques like Transition State Theory (TST) and Ab initio Molecular Dynamics (AIMD) can rationalize the origins of selectivity and predict product yields under different conditions. escholarship.org This predictive capability is valuable for optimizing reaction conditions and designing new synthetic routes.
Homology Modeling for Receptor Structures in Benzamide (B126) Research
In many cases, the experimental 3D structure of a biological target for a benzamide compound may not be available. nih.gov When this occurs, homology modeling can be used to construct a reliable 3D model of the protein. researchgate.net This technique builds a model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template). nih.govresearchgate.net The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov Once a homology model is built and validated, it can be used as the receptor in molecular docking and molecular dynamics studies to investigate the interactions of this compound. mdpi.com
Structure Activity Relationship Sar Investigations of N,n Diisopropyl 4 Methoxybenzamide Derivatives
Impact of N-Substitution on Biological Activity
The nature of the substituents on the amide nitrogen atom of 4-methoxybenzamide (B147235) derivatives plays a pivotal role in determining their biological profile, particularly their affinity and selectivity for various receptors. The N,N-diisopropyl group, in particular, has been a subject of interest in medicinal chemistry.
The size and lipophilicity of the N-alkyl groups are critical determinants of receptor binding. In the context of dopamine (B1211576) D2 receptor antagonists, the N,N-dialkyl substitution pattern significantly influences potency. While a variety of N-substituents can be accommodated, the N,N-diisopropyl groups in N,N-Diisopropyl-4-methoxybenzamide contribute to a specific conformational arrangement that can be favorable for interaction with the receptor's binding pocket. Studies on related benzamides have shown that variations in the N-alkyl substituents can modulate affinity for both dopamine and serotonin (B10506) receptors. For instance, replacing the N,N-diisopropyl groups with other alkyl or cycloalkyl moieties can alter the selectivity profile.
Below is an illustrative data table summarizing the general impact of N-substitution on the biological activity of 4-methoxybenzamide derivatives, based on trends observed in the literature for related compounds.
| N-Substitution | General Impact on Activity (Illustrative) | Receptor/Target Class (Example) |
| N,N-Dimethyl | Generally lower potency compared to larger alkyl groups | Dopamine Receptors |
| N,N-Diethyl | Moderate to high potency | Dopamine/Serotonin Receptors |
| N,N-Diisopropyl | Often confers high potency and specific conformational preferences | Dopamine/Serotonin Receptors |
| N-Cycloalkyl | Potency and selectivity are highly dependent on ring size and substitution | Various GPCRs |
Role of the 4-Methoxy Moiety in Activity Modulation
The 4-methoxy group on the benzamide (B126) ring is a key feature that significantly modulates the biological activity of this compound and its derivatives. This substituent exerts its influence through a combination of electronic and steric effects, impacting ligand-receptor interactions.
The methoxy (B1213986) group at the para-position is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. researchgate.net This electronic modification can enhance the affinity for certain biological targets. For instance, in a series of benzamide-isoquinoline derivatives, the presence of an electron-donating methoxy group at the para-position was found to dramatically improve the selectivity for the sigma-2 (σ2) receptor over the σ1 receptor. researchgate.netnih.gov This suggests that the 4-methoxy group in this compound could be crucial for its interaction with specific receptor subtypes.
Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within the binding site of a target protein. The orientation of the methoxy group and its ability to participate in hydrogen bonding can be critical for anchoring the ligand in a favorable conformation for high-affinity binding.
The following table illustrates the general role of the 4-methoxy group in modulating the activity of benzamide derivatives based on published research on analogous compounds.
| Feature of 4-Methoxy Group | General Impact on Biological Activity (Illustrative) | Potential Mechanism |
| Electron-Donating Nature | Can increase affinity and selectivity for specific receptors (e.g., σ2) researchgate.netnih.gov | Modulation of the aromatic ring's electronic properties, enhancing π-π or cation-π interactions. |
| Hydrogen Bond Acceptor | Can form crucial hydrogen bonds within the receptor binding site. | Stabilization of the ligand-receptor complex. |
| Steric Influence | Dictates the overall shape and conformation of the ligand. | Ensuring a complementary fit within the binding pocket. |
Influence of Aromatic Ring Substitutions on Target Interactions
Beyond the 4-methoxy group, the introduction of other substituents on the aromatic ring of benzamide derivatives provides a powerful tool for fine-tuning their pharmacological properties. The position, size, and electronic nature of these substituents can profoundly affect target affinity, selectivity, and pharmacokinetic profiles.
The electronic properties of the substituents, whether electron-donating or electron-withdrawing, can alter the electrostatic potential of the aromatic ring, thereby influencing interactions with amino acid residues in the target's binding site. For example, electron-withdrawing groups can decrease the reactivity of the benzene (B151609) ring towards electrophilic substitution.
The table below provides an illustrative summary of how different aromatic ring substitutions can influence the activity of benzamide derivatives, based on general principles from the literature.
| Aromatic Ring Substitution | Position | General Impact on Activity (Illustrative) | Target Class (Example) |
| Halogen (e.g., Cl, Br) | 3- or 5-position | Can increase potency, but may also affect selectivity. | Dopamine/Serotonin Receptors |
| Nitro (NO2) | 3- or 5-position | Often decreases activity. indexcopernicus.com | Antitumor Agents |
| Amino (NH2) | 5-position | Can introduce a hydrogen bond donor, potentially increasing affinity. | Dopamine Receptors |
| Alkyl (e.g., CH3) | 2- or 5-position | Can enhance lipophilicity and van der Waals interactions. | Various Receptors |
Stereochemical Considerations in Benzamide Activity
Stereochemistry is a critical factor in the biological activity of many benzamide derivatives, particularly those with chiral centers in the N-substituent. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, often leading to significant differences in potency and efficacy between enantiomers.
For benzamide derivatives that are antagonists at the dopamine D2 receptor, the affinity is often confined to a single enantiomer. For example, in a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the (R)-enantiomer was found to be the active form. nih.gov This highlights the stereospecific nature of the interaction between the benzamide ligand and the receptor.
The following table illustrates the importance of stereochemistry in the activity of chiral benzamide derivatives.
| Compound Class | Stereochemical Feature | Impact on Biological Activity | Example Target |
| Chiral N-substituted benzamides | Enantiomers (R vs. S) | Often, one enantiomer is significantly more potent than the other. nih.gov | Dopamine D2 Receptor |
| Diastereomers | Different spatial arrangements of multiple chiral centers | Can lead to differences in both potency and selectivity. | Various GPCRs |
Iterative Medicinal Chemistry Approaches in Benzamide Optimization
The development of potent and selective benzamide-based ligands is a classic example of the iterative process of medicinal chemistry. This approach involves a cycle of design, synthesis, and biological testing, where the results from each round of testing inform the design of the next generation of compounds.
Starting from a lead compound, such as a hit from a high-throughput screen or a known active molecule, medicinal chemists systematically explore the structure-activity relationships. This often begins with modifications to different parts of the molecule, such as the N-substituents, the aromatic ring substitutions, and the linker between these two moieties if present.
For example, in the optimization of benzamide derivatives as tubulin inhibitors, systematic SAR studies led to the identification of a potent and orally active compound. This process involved synthesizing and testing a library of derivatives with variations in different parts of the molecule to understand which structural features were critical for activity. X-ray co-crystal structures of lead compounds bound to their target can provide invaluable insights for rational drug design, guiding the next steps in the optimization process.
The optimization process is not solely focused on potency but also on improving pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. The ultimate goal is to identify a clinical candidate with an optimal balance of all these properties.
The table below outlines the typical iterative steps in the medicinal chemistry optimization of benzamide derivatives.
| Optimization Step | Objective | Typical Modifications |
| Hit-to-Lead | Improve potency and confirm the initial SAR. | Broad exploration of substitutions on the N-group and aromatic ring. |
| Lead Optimization | Enhance potency, selectivity, and ADME properties. | Fine-tuning of optimal substituents, introduction of groups to block metabolic sites, and modification of physicochemical properties. |
| Candidate Selection | Identify a compound with a balanced profile suitable for clinical development. | In-depth in vivo evaluation of efficacy and safety of the most promising compounds. |
Biological Activities and Pharmacological Potential of N,n Diisopropyl 4 Methoxybenzamide and Analogs
Anti-inflammatory Properties
The anti-inflammatory potential of N,N-diisopropyl-4-methoxybenzamide and its analogs is an area of growing research interest. Inflammation, a fundamental biological process in response to harmful stimuli, can become detrimental when inadequately regulated, contributing to a variety of chronic diseases. nih.gov The ability of certain chemical compounds to modulate inflammatory pathways offers therapeutic promise.
One of the key mechanisms underlying the anti-inflammatory effects of many compounds is the inhibition of pro-inflammatory mediators. nih.gov For instance, 2-methoxy-4-vinylphenol (B128420), a naturally occurring phenolic compound, has been shown to inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This inhibition is achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade. nih.gov
Furthermore, the anti-inflammatory actions of 2-methoxy-4-vinylphenol are linked to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK. nih.gov NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing the translocation of the NF-κB p65 subunit into the nucleus, 2-methoxy-4-vinylphenol effectively dampens the inflammatory response. nih.gov The compound also inhibits the LPS-induced hyper-acetylation of histone H3, suggesting an epigenetic modulatory role in its anti-inflammatory profile. nih.gov
While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided search results, the investigation into structurally related benzamides and methoxy-substituted compounds provides a strong rationale for its potential in this area. The well-established anti-inflammatory and analgesic properties of nonsteroidal anti-inflammatory drugs (NSAIDs), many of which feature related chemical structures, are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. d-nb.infomdpi.com
Antimicrobial and Antibacterial Activities
Benzamide (B126) derivatives are recognized for their wide spectrum of biological activities, including significant antimicrobial and antibacterial properties. nanobioletters.com These compounds are integral to the synthesis of numerous molecules within the pharmaceutical industry. nanobioletters.com The growing issue of drug resistance in pathogens necessitates the discovery and development of novel antimicrobial agents. nanobioletters.com
Research has demonstrated that substituted amides are gaining considerable attention due to their potential as antibacterial and antifungal agents. nanobioletters.com For example, a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, has been investigated for its antimicrobial activities. nih.gov This highlights the potential of the benzamide scaffold in yielding compounds with valuable antimicrobial properties.
While specific studies detailing the antimicrobial and antibacterial activities of this compound were not found in the provided search results, the broader class of benzamide derivatives has shown promise. The general synthesis of N-benzamide derivatives has been a focus of research due to their diverse pharmacological effects, which include antimicrobial, antibacterial, and antifungal actions. nanobioletters.com This foundational work on related structures suggests that this compound could also possess such activities, warranting further investigation.
Anticancer and Apoptotic Activities
The search for novel anticancer agents is a critical area of drug discovery, and various chemical scaffolds are being explored for their potential to inhibit cancer cell growth and induce apoptosis (programmed cell death). Thienopyrimidine and sulfonamide hybrids, for instance, have been designed and synthesized, showing moderate to excellent cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB231). nih.gov The anticancer efficacy of these compounds is often evaluated by their ability to induce apoptosis, a key mechanism for eliminating cancerous cells. nih.gov
In one study, newly synthesized thienopyrimidine/sulfonamide hybrids were investigated for their binding affinity to key enzymes involved in cancer progression, such as FGFR-1, and their ability to activate executioner caspases like caspase-3, which play a central role in the apoptotic pathway. nih.gov The results indicated that some of these compounds significantly increased the population of late apoptotic and necrotic cells, demonstrating their pro-apoptotic potential. nih.gov
While direct evidence of the anticancer and apoptotic activities of this compound is not available in the provided search results, the exploration of structurally related compounds provides a basis for its potential in this therapeutic area. The design and synthesis of novel compounds with the potential to induce apoptosis in cancer cells remains an active field of research.
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and β-secretase (BACE-1) Inhibition
Alzheimer's disease (AD) is a complex neurodegenerative disorder with no definitive cure. nih.govnih.gov A prominent therapeutic strategy involves the inhibition of key enzymes implicated in its pathology, namely acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.govnih.gov AChE inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132), while BACE-1 inhibitors aim to reduce the production of amyloid-beta (Aβ) peptide, a major component of the amyloid plaques found in the brains of AD patients. nih.govnih.gov
The concept of a single molecule that can dually inhibit both AChE and BACE-1 is an attractive therapeutic approach. nih.govnih.gov In a study focused on discovering such dual inhibitors, a number of molecules were screened, and two were identified that inhibited both AChE with an IC50 between 4-7 μM and BACE-1 with an IC50 between 50-65 μM. nih.govnih.gov While this compound was not specifically mentioned as one of these dual inhibitors, this research highlights the potential for molecules with related structural features to exhibit such activity. The measurement of AChE activity is typically monitored by observing the colorimetric change produced by the reaction of thiocholine (B1204863) with a dithiobisnitrobenzoate (DTNB) ion. nih.gov
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of various components of the extracellular matrix (ECM). nih.gov The dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis and tissue remodeling disorders. nih.govnih.gov Consequently, the inhibition of MMPs has emerged as a significant therapeutic target. nih.govnih.gov
MMP inhibitors can function through various mechanisms, including the chelation of the essential zinc ion in the enzyme's active site by groups such as hydroxamic acid, carboxylic acid, or sulfhydryl. nih.gov Another approach involves non-covalent interactions with specific pockets on the MMP backbone. nih.gov The discovery and design of selective MMP inhibitors are crucial to avoid off-target effects, as there is structural similarity among the different MMP family members. nih.gov Natural compounds and synthetic molecules are being actively investigated for their potential to selectively inhibit specific MMPs, such as MMP-9, which is a key target in cancer therapy. nih.gov Although direct studies on this compound as an MMP inhibitor were not found, the broader interest in small molecule inhibitors for this enzyme class suggests it could be a candidate for future investigation.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). d-nb.infomdpi.com While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced by inflammatory stimuli and is the main mediator of pain and inflammation. d-nb.infomdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. d-nb.infonih.gov
Research has shown that modifications to the chemical structure of existing NSAIDs can dramatically alter their selectivity towards COX-2. nih.gov For example, converting the carboxylic acid moiety of certain NSAIDs to an amide or ester can lead to highly selective COX-2 inhibitors. nih.gov In one study, the replacement of a 4-methylmercaptophenyl ester with a 4-methoxyphenyl (B3050149) substituent resulted in regenerated COX-2 selectivity. nih.gov This demonstrates the significant impact that a methoxy (B1213986) group at the para-position can have on the inhibitory profile of a compound.
Several studies have evaluated the COX-2 inhibitory activity of various compounds. For instance, a series of dihydropyrazole derivatives were synthesized and showed prominent and selective COX-2 inhibitory activity. mdpi.com The data from these studies often includes the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by half.
The table below presents the COX-1 and COX-2 inhibition data for selected compounds from various studies to illustrate the range of activities and selectivities observed.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 10.87 | 0.042 | 258.8 |
| FM4 | - | 0.74 | 42.8 |
| FM10 | - | 0.69 | 62.7 |
| FM12 | - | 0.18 | 277.1 |
| Compound 4b | - | - | 137.3 |
Data sourced from multiple studies for illustrative purposes. mdpi.commdpi.com
The evaluation of COX inhibition is often conducted using in vitro assays, such as ELISA, to determine the IC50 values for both COX-1 and COX-2. mdpi.comresearchgate.net The ratio of these values provides a selectivity index, with higher numbers indicating greater selectivity for COX-2. While specific COX-2 inhibition data for this compound is not available in the provided results, the presence of the 4-methoxybenzamide (B147235) moiety suggests that it could potentially exhibit selective COX-2 inhibitory activity, a hypothesis that warrants further experimental validation.
DNA Synthesis Inhibition
Table 1: DNA Binding Characteristics of a Related N-(4-methoxybenzyl)amide
| Compound | Binding Free Energy (ΔG, kcal/mol) - Docking |
| N-(4-methoxybenzyl)undec-10-enamide | -5.21 |
Receptor Ligand Interactions
The dopamine (B1211576) D4 receptor (D4R) is a significant target in the development of treatments for central nervous system disorders. nih.gov While specific binding affinity data for this compound at the dopamine D4 receptor is not prominently reported, the broader class of benzamide derivatives has been extensively studied as D4 receptor ligands. nih.gov The D4 receptor's high affinity for the atypical antipsychotic clozapine, a compound with a benzamide-like structure, spurred the investigation of numerous benzamide analogs as selective D4R antagonists. nih.gov These research efforts aim to develop compounds that can modulate dopaminergic neurotransmission with fewer side effects than less selective antipsychotics.
The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in several diseases. nih.gov Benzamide derivatives are a well-established class of sigma-1 receptor ligands. nih.gov For instance, radioiodinated benzamides have been developed for in vivo imaging of sigma-1 receptors in tumors, leveraging the overexpression of these receptors in proliferating cancer cells. nih.gov The fundamental pharmacophore for many sigma-1 receptor ligands includes a phenylalkylamine structure, a feature present in many benzamide derivatives. nih.gov The affinity of these ligands is influenced by substitutions on both the phenyl ring and the amine, with N-alkyl and N-aralkyl groups playing a crucial role in binding. nih.gov
The presynaptic high-affinity choline (B1196258) transporter (CHT) is responsible for the rate-limiting step in acetylcholine synthesis and is a critical component of cholinergic neurotransmission. nih.govnih.gov While there is no direct evidence of this compound inhibiting the CHT, a novel benzamide derivative, ML352 (N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide), has been identified as a potent and selective noncompetitive inhibitor of the CHT. nih.gov ML352 was discovered through a high-throughput screen and exhibits a high affinity for the transporter with a Ki of 92 nM. nih.gov It acts as an allosteric inhibitor, reducing the apparent density of hemicholinium-3 (B1673050) binding sites. nih.gov The discovery of ML352 highlights the potential of the benzamide scaffold in developing modulators of the choline transporter.
Table 2: Inhibitory Activity of a Benzamide Analog at the Presynaptic Choline Transporter
| Compound | Inhibition Constant (Ki) | Mechanism of Inhibition |
| ML352 | 92 nM | Noncompetitive, Allosteric |
The chemokine receptor CXCR3 and its ligands are key regulators of immune cell trafficking and have been implicated in various inflammatory diseases and cancer. researchgate.netnih.gov The receptor exists in different splice variants, with CXCR3-A and CXCR3-B being the most studied. nih.gov While direct interactions of this compound with CXCR3 have not been reported, the development of small-molecule modulators of this receptor is an active area of research. These efforts have led to the identification of various small molecules that can act as antagonists or biased agonists of CXCR3, influencing T-cell chemotaxis and inflammation. nih.gov
Antifungal Activities
The search for novel antifungal agents is driven by the increasing incidence of fungal infections and the emergence of drug-resistant strains. dovepress.com While the antifungal properties of this compound have not been specifically documented, the broader class of benzamide and related amide derivatives has shown promise in this area. For example, a series of N-(4-halobenzyl)amides derived from cinnamic and benzoic acids were synthesized and evaluated for their activity against Candida species. mdpi.com Some of these compounds exhibited significant antifungal activity, with the minimum inhibitory concentrations (MICs) against certain strains being comparable to or even better than the standard antifungal drug fluconazole. nih.gov The antifungal activity of these amides is often attributed to their ability to disrupt the fungal cell wall or membrane. dovepress.com
Anti-tuberculosis Activities (e.g., against H37RV strain)
While direct studies on the anti-tuberculosis activity of this compound are not prominent in publicly available literature, research into analogous compounds containing the carboxamide moiety has revealed promising candidates against Mycobacterium tuberculosis, the causative agent of tuberculosis. The H37Rv strain is a commonly used virulent laboratory strain for testing new anti-tuberculosis agents.
In the search for new anti-tubercular leads, a number of potent tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) analogues were identified. nih.gov These compounds have demonstrated significant bactericidal efficacy against Mycobacterium tuberculosis H37Rv. nih.gov The mechanism of action for these series of compounds is believed to be the inhibition of MmpL3, a protein essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov
For instance, in a murine model of tuberculosis, select compounds from these series have been shown to reduce the bacterial load in the lungs by more than 2 log units. nih.gov Specifically, one of the spiro compounds, at tolerable doses, resulted in a reduction of 2.3 and 2.7 log units in the lungs of infected mice. nih.gov
Table 1: Anti-tuberculosis Activity of Selected Carboxamide Analogs against M. tuberculosis H37Rv
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) | MmpL3 | Bactericidal | nih.gov |
| N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) | MmpL3 | Significant reduction in lung bacterial load in vivo | nih.gov |
Antioxidant Activities
The antioxidant potential of benzamide derivatives, particularly those containing methoxy and hydroxy substitutions, has been a subject of significant investigation. These functional groups can enhance antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals. mdpi.com
Studies on a range of N-arylbenzamides with varying numbers of methoxy and hydroxy groups have demonstrated their capacity as antioxidants. tandfonline.com In assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) tests, many of these benzamide derivatives exhibit improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). tandfonline.com Computational analyses have further supported these findings, indicating that electron-donating groups like the methoxy group enhance the antioxidant potential of the benzamide scaffold. tandfonline.com
In a specific example, a novel benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, was investigated for its antioxidant activity. nih.gov Furthermore, research into N-substituted benzimidazole-2-carboxamides bearing methoxy groups on the phenyl ring has also highlighted their antioxidant capabilities. mdpi.com Some of these compounds have been shown to reduce the levels of reactive oxygen species (ROS) in cell-based assays. mdpi.com
Table 2: Antioxidant Activity of Selected Benzamide and Carboxamide Analogs
| Compound Class | Key Structural Features | Antioxidant Assay(s) | Findings | Reference |
|---|---|---|---|---|
| N-arylbenzamides | Methoxy and hydroxy groups | DPPH, FRAP | Improved antioxidative properties relative to BHT | tandfonline.com |
| 2-amino-3,4-dihydroxy-5-methoxybenzamide | Amino, dihydroxy, and methoxy groups | Not specified | Investigated for antioxidant activity | nih.gov |
| N-substituted benzimidazole-2-carboxamides | Methoxy groups on the phenyl ring | Cellular ROS assays | Reduction of reactive oxygen species | mdpi.com |
Anti-atherosclerotic Potential
Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques in the arteries. While various classes of compounds are being investigated for their anti-atherosclerotic effects, there is limited specific information in the current scientific literature regarding the direct anti-atherosclerotic potential of this compound or its close analogs. One patent has described a series of thiourea (B124793) and benzamide compounds with potential anti-inflammatory and anti-atherosclerotic properties, with some compounds inhibiting lipoxygenase and monocyte recruitment. tandfonline.com However, a clear correlation between these activities and a direct anti-atherogenic effect was not established, and specific data on the efficacy of particular benzamide structures in animal models of atherosclerosis from this source is not detailed. tandfonline.com Further research is required to determine if this class of compounds holds therapeutic promise for the treatment of atherosclerosis.
Antiviral Activities (e.g., against HCMV)
A notable example is the discovery of N-benzyl hydroxypyridone carboxamides as a novel class of anti-HCMV agents. An initial hit from this series demonstrated the ability to inhibit HCMV in the submicromolar range. Structure-activity relationship (SAR) studies on these analogs have identified key pharmacophoric features that contribute to their antiviral potency. These include the presence of a 5-hydroxy group on the pyridone ring, an N-1 benzyl (B1604629) group, and di-halogen substitutions on the phenyl ring of the amide moiety. Several analogs within this class have been identified with sub-micromolar antiviral potency and a favorable selectivity index. Preliminary mechanistic studies suggest that these compounds may act through a mechanism distinct from currently approved anti-HCMV drugs.
Table 3: Anti-HCMV Activity of N-benzyl hydroxypyridone carboxamide Analogs
| Compound Class | Key Structural Features for Activity | Potency | Reference |
|---|---|---|---|
| N-benzyl hydroxypyridone carboxamides | 5-OH on pyridone, N-1 benzyl group, di-halogenated phenyl on amide | Submicromolar EC₅₀ values |
Mechanistic Studies in Chemical Reactions Involving N,n Diisopropyl 4 Methoxybenzamide
Reaction Mechanism Elucidation for Direct Functionalization
The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. N,N-dialkylbenzamides, including N,N-Diisopropyl-4-methoxybenzamide, are excellent substrates for directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization. The mechanism of this reaction has been a subject of significant study.
The generally accepted mechanism for the directed ortho-lithiation of an N,N-dialkylbenzamide involves the initial coordination of the organolithium reagent (commonly n-BuLi or sec-BuLi) to the carbonyl oxygen of the amide. This pre-lithiation complex brings the organolithium base into close proximity to the ortho-protons of the aromatic ring. Subsequently, an intramolecular proton abstraction occurs, leading to the formation of a stable ortho-lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to yield the ortho-substituted product. The N,N-diisopropylcarbamoyl group is considered a powerful directing group in this context. wikipedia.orgchegg.comemerginginvestigators.orgdalalinstitute.com
Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and for probing the nature of the transition state. viu.cauwindsor.ca In the context of directed ortho-metalation, a primary deuterium (B1214612) KIE (kH/kD > 1) is expected if the C-H bond cleavage at the ortho position is the rate-determining step.
| Reaction | Substrate | kH/kD | Interpretation |
| Directed ortho-Metalation | 1,5-dichloro-2,4-dimethoxybenzene | Large | C-H bond cleavage is part of the rate-determining step. researchgate.net |
| Directed ortho-Metalation of N,N-diisopropylbenzamide (hypothetical) | This compound | Expected to be > 1 | Suggests C-H activation is rate-limiting. |
This table presents a hypothetical KIE for the title compound based on analogous systems.
The regioselectivity of direct functionalization reactions is governed by a combination of electronic and steric factors. The powerful directing ability of the N,N-diisopropylcarbamoyl group ensures high selectivity for the ortho position. wikipedia.orgchegg.comemerginginvestigators.orgdalalinstitute.com
Electronic Effects: The electron-donating para-methoxy group in this compound increases the electron density of the aromatic ring, which could potentially influence the rate of metalation. However, the primary driving force for regioselectivity is the coordinating ability of the amide directing group.
Steric Effects: The bulky N,N-diisopropyl groups play a crucial role. While they are essential for the stability of the directing group and preventing nucleophilic attack at the carbonyl carbon, they can also influence the approach of the organolithium reagent and subsequent electrophiles. In cases where both ortho positions are available, the steric hindrance from the diisopropylamino group can direct functionalization to the less hindered ortho position if other substituents are present.
| Factor | Influence on the Functionalization of this compound |
| Electronic Effect of p-OCH₃ | Increases electron density on the ring, but the directing group is the primary determinant of regioselectivity. |
| Steric Effect of N(i-Pr)₂ | - Prevents nucleophilic attack on the carbonyl. - Directs functionalization to the ortho position. - Can influence selectivity between non-equivalent ortho positions. |
Deuterium labeling studies are instrumental in elucidating reaction mechanisms, particularly in distinguishing between different pathways. In the context of directed ortho-metalation, quenching the lithiated intermediate with a deuterium source, such as D₂O, can confirm the position of metalation.
A study on N,N-diisopropyl-2,6-dideuteriobenzamide demonstrated that lithiation occurs directly at the ortho position and is not a result of a rearrangement from an initially formed benzylic or α-aza anion. researchgate.net This provides strong evidence for the direct C-H activation mechanism. Quenching the reaction of this compound with an organolithium reagent and then D₂O would be expected to yield N,N-Diisopropyl-2-deuterio-4-methoxybenzamide, confirming the regioselectivity of the metalation.
| Experiment | Expected Outcome | Mechanistic Implication |
| Lithiation of this compound followed by quenching with D₂O | Formation of N,N-Diisopropyl-2-deuterio-4-methoxybenzamide | Confirms direct ortho-metalation. |
| Lithiation of N,N-diisopropyl-2,6-dideuteriobenzamide | No lithiation at the deuterated positions | Supports the direct C-H activation mechanism. researchgate.net |
Hydrolysis Mechanisms of Benzamide (B126) Derivatives
The hydrolysis of amides to carboxylic acids is a fundamental reaction in organic chemistry. The stability of the amide bond means that these reactions typically require harsh conditions, such as strong acid or base and heat.
The acid-catalyzed hydrolysis of benzamides proceeds through a multi-step mechanism. The initial step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (an amine), which is then expelled to regenerate the carbonyl group of the carboxylic acid. Under acidic conditions, the liberated amine is protonated to form an ammonium (B1175870) salt. researchgate.net
The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. For the hydrolysis of substituted benzamides in concentrated acid, electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. researchgate.net This is because the rate-limiting step involves the attack of water on the protonated amide (the amidium ion). Electron-donating groups, like the para-methoxy group in this compound, destabilize the transition state leading to the tetrahedral intermediate by reducing the positive charge on the carbonyl carbon of the amidium ion. The Hammett equation, which relates reaction rates to substituent electronic effects, shows a small positive ρ value for the acid-catalyzed hydrolysis of benzamides, indicating a modest buildup of negative charge (or decrease in positive charge) at the reaction center in the transition state. chegg.comwikipedia.orgviu.ca
| Substituent Effect on Acid-Catalyzed Benzamide Hydrolysis | | :--- | :--- | | Electronic Effect | Electron-donating groups (e.g., p-OCH₃) generally decrease the reaction rate in concentrated acid. researchgate.net | | Hammett ρ value | +0.118 (for substituted benzamides in water at 100°C) chegg.com | | Steric Effect | Bulky N-alkyl groups, like the diisopropyl groups, can sterically hinder the approach of water to the carbonyl carbon, thus slowing down the hydrolysis rate. |
In basic conditions, the hydrolysis of benzamides is promoted by the hydroxide (B78521) ion. The mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate can then collapse to regenerate the starting material or, through a proton transfer and subsequent expulsion of the amide anion, form the carboxylate and the amine. The amide anion is a poor leaving group, so this step is generally slow. The final step is an acid-base reaction where the carboxylic acid protonates the amine. nih.govarkat-usa.orgresearchgate.net
The rate of hydroxide-dependent hydrolysis is significantly influenced by both electronic and steric effects. Electron-withdrawing groups on the aromatic ring increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups, such as the para-methoxy group in this compound, decrease the rate of hydrolysis. This is reflected in the large positive Hammett ρ value for the alkaline hydrolysis of benzamides, indicating a substantial buildup of negative charge in the transition state. chegg.comviu.ca
The bulky N,N-diisopropyl groups are expected to significantly retard the rate of hydroxide-dependent hydrolysis due to steric hindrance, making the approach of the hydroxide nucleophile to the carbonyl carbon more difficult. The Taft equation can be used to quantify these steric effects. wikipedia.orgemerginginvestigators.orgdalalinstitute.comresearchgate.netnumberanalytics.com
| Substituent Effect on Hydroxide-Dependent Benzamide Hydrolysis | | :--- | :--- | | Electronic Effect | Electron-donating groups (e.g., p-OCH₃) decrease the reaction rate. | | Hammett ρ value | +1.055 (for substituted benzamides in water at 100°C) chegg.com | | Steric Effect | Bulky N-alkyl groups, like the diisopropyl groups, significantly decrease the reaction rate due to steric hindrance. |
Intramolecular General-Base Catalysis
The phenomenon of intramolecular general-base catalysis in the hydrolysis of amides has been a subject of significant research interest. This catalytic pathway involves the participation of a basic functional group within the same molecule to facilitate the cleavage of the amide bond. While the hydrolysis of amides is generally a slow process requiring forcing conditions, the presence of a strategically positioned internal base can lead to a considerable rate enhancement.
In the context of N,N-disubstituted benzamides, the potential for intramolecular catalysis by a substituent on the benzene (B151609) ring has been explored. For a group to act as an intramolecular general-base catalyst, it must be able to deprotonate an attacking water molecule, thereby increasing its nucleophilicity towards the amide carbonyl carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate to products is also often facilitated by the internal catalyst.
However, a thorough review of the scientific literature reveals a lack of specific mechanistic studies investigating intramolecular general-base catalysis directly involving the methoxy (B1213986) group of This compound . While the ether oxygen of the methoxy group possesses lone pairs of electrons, its basicity is generally considered to be very weak. Research on related systems has shown that more basic groups, such as amino or carboxylate groups, are typically required for effective intramolecular general-base catalysis in amide hydrolysis. rsc.orgrsc.org
For example, the hydrolysis of certain substituted-phenyl 3-dialkylaminopropionates is subject to intramolecular catalysis by the dialkylamino group, which is a significantly stronger base than a methoxy group. rsc.org In another study, the hydrolysis of di-isopropylmaleamic acids derived from β-amino-acids demonstrated that a neighboring carboxyl group can participate as a nucleophilic catalyst, but this requires a specific structural relationship with the amide group. rsc.org
Kinetic studies on the hydrolysis of other 4-methoxy-substituted aromatic compounds have not indicated the participation of the methoxy group as an intramolecular general-base catalyst. For instance, the hydrolysis of 4-substituted 1-methoxy-2-nitrobenzenes in aqueous dimethyl sulphoxide has been studied, with the focus being on the correlation of reaction rates with the acidity function of the medium rather than intramolecular catalysis by the methoxy group. rsc.org Similarly, research on the acid-catalyzed hydrolysis of N-alkyl-4-chlorobenzamides did not suggest any intramolecular catalytic role for substituents on the aromatic ring. rsc.org
N,n Diisopropyl 4 Methoxybenzamide As a Chemical Tool and Reagent in Advanced Organic Synthesis
Application as a Building Block for Complex Organic Compound Synthesis
A thorough review of scientific literature indicates that N,N-Diisopropyl-4-methoxybenzamide is not commonly utilized as a primary building block for the synthesis of complex organic compounds. While patents exist that include this chemical structure, specific examples of its direct application as a starting material or key intermediate in the construction of more elaborate molecular architectures are not detailed in peer-reviewed research articles. nih.gov The structure, possessing a reactive benzamide (B126) moiety, theoretically allows for further chemical transformations. However, its specific role as a foundational unit in multi-step syntheses of complex natural products or other intricate organic molecules is not a focal point of current research.
Utilization as a Probe for Enzyme-Substrate Interactions
There is no direct evidence in the scientific literature to suggest that this compound is used as a molecular probe for studying enzyme-substrate interactions. The design of such probes typically requires specific functionalities that allow for binding to an enzyme's active site and a reporter group for detection. While the methoxybenzamide scaffold is present in molecules designed to interact with biological targets, this compound itself has not been reported as a tool for elucidating the mechanisms of enzyme catalysis or inhibition.
Future Research Directions and Translational Perspectives for N,n Diisopropyl 4 Methoxybenzamide
Exploration of Novel Synthetic Pathways
The synthesis of N,N-disubstituted benzamides like N,N-Diisopropyl-4-methoxybenzamide can be approached through various established and emerging chemical methodologies. Traditional synthesis often involves the coupling of a carboxylic acid, such as 4-methoxybenzoic acid, with a secondary amine, diisopropylamine (B44863). This transformation can be facilitated by a range of coupling agents.
A common and mild method for forming such amide bonds is the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. nih.gov More contemporary approaches might employ activators like XtalFluor-E, which has been shown to be effective for the amidation of even poorly reactive carboxylic acids without causing racemization in chiral substrates. nih.gov Another avenue for synthesis is the direct amidation of carboxylic acids and amines under hydrothermal conditions, which can offer a green chemistry approach by avoiding the use of coupling agents. nih.govmdpi.com Studies have shown that this method can produce amides in high yields. mdpi.com
Furthermore, the Mitsunobu reaction presents an alternative pathway for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine (B46881), suggesting its potential applicability for the synthesis of this compound. sigmaaldrich.com This method is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion. sigmaaldrich.com For the specific compound, this compound, its synthesis would likely start from 4-methoxybenzoic acid and diisopropylamine, utilizing one of these modern coupling strategies to ensure high yield and purity.
Novel catalytic systems are also being explored for direct amide formation. For instance, bifunctional N,N-di-isopropylbenzylamine-2-boronic acid derivatives have been developed as catalysts for the direct amidation between carboxylic acids and amines under ambient conditions. rsc.org The reactivity of these catalysts can be tuned by the electronic properties of substituents on the aromatic ring. rsc.org
Below is a table summarizing potential synthetic approaches:
| Synthesis Method | Reagents/Catalysts | Key Features |
| Carbodiimide (B86325) Coupling | 4-methoxybenzoic acid, diisopropylamine, DCC, DMAP | Mild reaction conditions, widely used. nih.gov |
| Activator-Mediated Coupling | 4-methoxybenzoic acid, diisopropylamine, XtalFluor-E | Effective for poorly reactive acids, minimizes side reactions. nih.gov |
| Hydrothermal Synthesis | 4-methoxybenzoic acid, diisopropylamine, water (high temp & pressure) | Green chemistry approach, avoids coupling agents. nih.govmdpi.com |
| Mitsunobu Reaction | 4-methoxybenzoic acid, diisopropylamine, DIAD, PPh₃ | Non-classical approach, potentially high yielding. sigmaaldrich.com |
| Catalytic Direct Amidation | 4-methoxybenzoic acid, diisopropylamine, boronic acid catalyst | Catalytic, ambient conditions. rsc.org |
Advanced Biological Profiling and Target Validation
While comprehensive biological data for this compound is not extensively published, preliminary studies on closely related analogs suggest promising avenues for investigation. A significant lead comes from the study of a radioiodinated version of a similar benzamide (B126), N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[]IMBA), which has been evaluated for its potential in imaging breast cancer. nsf.gov This research highlights the importance of sigma receptors as a potential target for this class of compounds, as P[]IMBA demonstrated preferential binding to these receptors which are often overexpressed in breast cancer cells. nsf.govnih.gov
This finding strongly suggests that this compound should be profiled for its affinity and selectivity towards sigma-1 and sigma-2 receptors. Such studies would typically involve competitive binding assays using established radioligands for these receptors.
Beyond sigma receptors, the broader class of benzamides has been associated with a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com Therefore, a comprehensive biological profiling of this compound should include screening against a panel of cancer cell lines, particularly those known to overexpress sigma receptors, such as breast (e.g., MCF-7), lung (e.g., A549), and prostate cancer cell lines. sigmaaldrich.commdpi.com Its potential as an antimicrobial agent could also be explored by testing its activity against a range of bacterial and fungal strains. mdpi.comacs.org
Target validation would be the next critical step. If high affinity for sigma receptors is confirmed, further studies would be needed to elucidate the downstream signaling pathways affected by the binding of this compound. This could involve techniques such as Western blotting to assess changes in the expression of key proteins involved in cell proliferation, apoptosis, and other cancer-related pathways.
Development of Highly Potent and Selective this compound Analogs
The development of analogs of this compound with improved potency and selectivity is a key step towards its potential therapeutic application. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of such analogs. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. nih.govnih.gov
SAR studies on other benzamide series have provided valuable insights. For example, in a series of benzamide analogs targeting nicotinic receptors, the nature of the alkylamine substitution on a pyridine (B92270) ring was found to significantly influence potency. nih.gov Similarly, studies on benzamides as inhibitors of Mycobacterium tuberculosis revealed that substitutions at the C-5 position of the benzamide core were well-tolerated and that secondary amides were more potent than primary amides. researchgate.net For benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain was shown to markedly influence their inhibitory activity and selectivity against acetylcholinesterase and butyrylcholinesterase. nih.gov
For this compound, key areas for structural modification would include:
The Methoxy (B1213986) Group: Investigating the effect of replacing the methoxy group with other substituents (e.g., hydroxyl, halogen, or small alkyl groups) on the phenyl ring. This could influence the compound's electronic properties and its interaction with the target protein.
The Diisopropyl Groups: Modifying the size and nature of the N-alkyl groups could impact the compound's lipophilicity and steric interactions within the binding pocket of the target.
The Benzamide Core: Introducing substituents onto the benzamide ring itself could further refine the compound's activity and selectivity.
The following table outlines potential modifications for SAR studies:
| Position of Modification | Potential Substituents | Rationale |
| 4-position (Methoxy) | -OH, -F, -Cl, -CH₃ | Modulate electronic properties and hydrogen bonding potential. nih.govresearchgate.net |
| N-Alkyl Groups (Isopropyl) | -Ethyl, -Cyclopropyl, -tert-Butyl | Alter steric bulk and lipophilicity. nih.gov |
| Benzamide Ring | Introduction of various substituents | Explore additional binding interactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential for accelerating the development of this compound analogs. sigmaaldrich.com These computational tools can be employed at various stages of the drug design process, from lead optimization to predicting molecular properties.
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. In the context of this compound, these models could be used to design new analogs that are predicted to have higher binding affinity for a specific target, improved pharmacokinetic profiles, and lower toxicity.
Machine learning models can also be used to build Quantitative Structure-Activity Relationship (QSAR) models. By training on a dataset of synthesized analogs and their corresponding biological activities, these models can learn the complex relationships between chemical structure and biological effect. This allows for the rapid virtual screening of large libraries of potential compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.
Furthermore, AI can assist in predicting key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed analogs. sigmaaldrich.com This early-stage prediction of a compound's likely behavior in the body can help to identify and deprioritize candidates that are likely to fail in later stages of development, thereby saving time and resources. The use of AI can significantly streamline the iterative cycle of design, synthesis, and testing that is central to lead optimization. acs.org
Potential for Therapeutic Development and Pre-clinical Studies
The future therapeutic development of this compound and its analogs will be guided by the findings from detailed biological profiling and SAR studies. The initial evidence pointing towards sigma receptor activity suggests a potential application in oncology, particularly for tumors that overexpress these receptors, such as breast cancer. nsf.govnih.gov
A preclinical development program would involve a series of in vitro and in vivo studies to assess the compound's efficacy and safety. In vitro studies would further characterize its mechanism of action and its effects on cancer cell proliferation, migration, and invasion. mdpi.com In vivo studies in animal models of cancer would be essential to evaluate its anti-tumor efficacy, pharmacokinetic properties, and potential toxicity.
The preclinical evaluation of the related compound P[]IMBA for breast cancer imaging provides a strong rationale for exploring this compound for therapeutic purposes in the same indication. nsf.gov Furthermore, the known anticancer activities of other benzamide derivatives lend support to this therapeutic direction. mdpi.com
Beyond oncology, the potential antimicrobial activity of this compound warrants investigation. mdpi.comacs.org Preclinical studies in this area would involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi and evaluating its efficacy in animal models of infection.
The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the unique chemical structure of this compound and the emerging understanding of the biological activities of related benzamides provide a solid foundation for future research and development efforts.
Q & A
Q. What are the standard synthetic routes for preparing N,N-Diisopropyl-4-methoxybenzamide, and how are intermediates characterized?
this compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-methoxybenzoyl chloride with diisopropylamine in dichloromethane (DCM) under inert conditions. Key intermediates, such as the benzoyl chloride derivative, are purified via column chromatography and characterized using H/C NMR and IR spectroscopy to confirm functional groups (e.g., methoxy and amide bonds) . Yield optimization often requires strict control of stoichiometry and reaction temperature (0–5°C for exothermic steps) .
Q. Which analytical techniques are essential for validating the purity and structure of this compound?
Structural validation relies on:
- NMR Spectroscopy : H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, diisopropyl groups at δ 1.2–1.5 ppm) and C NMR (amide carbonyl at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 279.2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during scale-up synthesis?
Side reactions (e.g., hydrolysis of the amide bond or methoxy deprotection) are minimized by:
- Solvent Selection : Use anhydrous DCM or acetonitrile to suppress hydrolysis .
- Temperature Control : Maintain temperatures below 10°C during acyl chloride formation .
- Catalytic Additives : Triethylamine (NEt) or HBTU improves coupling efficiency in amidation steps . Kinetic studies using in-situ IR or reaction calorimetry help identify optimal conditions .
Q. What strategies address discrepancies in mutagenicity data for anomeric amide derivatives like this compound?
Mutagenicity risks are evaluated via Ames II testing, which compares the compound’s activity to known mutagens (e.g., benzyl chloride). If conflicting data arise:
- Dose-Response Analysis : Confirm linearity in revertant colony counts at sub-toxic concentrations.
- Metabolic Activation : Include S9 liver fractions to assess pro-mutagenic potential . Contradictions may stem from impurities; repurify samples via recrystallization or preparative TLC .
Q. How can stereochemical outcomes in derivatives of this compound be controlled?
Chiral resolution or asymmetric synthesis is employed:
Q. What methodologies resolve conflicting data in reaction mechanisms involving this compound?
Mechanistic contradictions (e.g., competing nucleophilic pathways) are resolved via:
- Isotopic Labeling : O-tracing in hydrolysis studies identifies bond cleavage sites .
- DFT Calculations : Predict transition-state energies for competing pathways (e.g., SN2 vs. SN1) . Cross-validation using kinetic isotope effects (KIE) and Hammett plots clarifies substituent impacts .
Methodological Recommendations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Analytical Monitoring : Track degradation products via LC-MS and quantify using external standards .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol) in solid-state NMR .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods for powder handling due to mutagenicity risks (Ames II data) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize residues with 10% acetic acid before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
